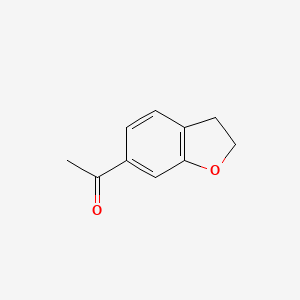

1-(2,3-Dihydrobenzofuran-6-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-6-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMNFKJFNHRARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCO2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 2,3 Dihydrobenzofuran 6 Yl Ethanone

Established Synthetic Routes to 1-(2,3-Dihydrobenzofuran-6-yl)ethanone

The synthesis of this compound can be achieved through various established chemical pathways. These methods primarily focus on the construction of the dihydrobenzofuran ring system, followed by the introduction or modification of the ethanone moiety.

Alkylation and Cyclization Strategies for Dihydrobenzofuran Core Formation

One of the fundamental approaches to constructing the dihydrobenzofuran skeleton involves intramolecular cyclization strategies. These methods often begin with a suitably substituted phenol, which undergoes alkylation with a two-carbon unit, typically an electrophile containing a leaving group. The subsequent intramolecular cyclization, often facilitated by a base, leads to the formation of the dihydrofuran ring fused to the benzene ring.

A common strategy involves the O-alkylation of a phenol with a halo-compound, followed by an intramolecular Heck reaction or a similar palladium-catalyzed cyclization. Alternatively, tandem reactions that combine alkylation and cyclization in a single pot have been developed to improve efficiency and reduce waste. nih.gov These strategies offer a versatile entry to a wide range of substituted 2,3-dihydrobenzofurans.

| Strategy | Description | Key Reagents |

| Intramolecular Williamson Ether Synthesis | O-alkylation of a phenol with a halo-alcohol followed by base-mediated cyclization. | Phenol, Dihaloethane, Base (e.g., K2CO3) |

| Palladium-Catalyzed Cyclization | Intramolecular Heck reaction of an O-allylphenol derivative. | O-allylphenol, Pd catalyst, Base |

| Tandem Cyclization-Alkylation | A one-pot process combining cyclization and subsequent alkylation. nih.gov | 2-Alkynylthioanisoles, Iodine, Nucleophile nih.gov |

Vilsmeier Reaction Pathways for Dihydrobenzofuran Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the aromatic ring. chemistrysteps.com In the context of dihydrobenzofuran synthesis, this reaction can be applied to a pre-formed dihydrobenzofuran ring that is sufficiently activated towards electrophilic substitution.

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org This electrophile attacks the electron-rich aromatic ring of the dihydrobenzofuran, leading to the formation of an iminium salt intermediate. chemistrysteps.comwikipedia.org Subsequent hydrolysis during the workup yields the corresponding aldehyde. chemistrysteps.comwikipedia.org To obtain the target ethanone, a related reaction using N,N-dimethylacetamide instead of DMF can be employed to introduce an acetyl group. This method is particularly useful for synthesizing aryl ketones.

| Reagent | Role | Product |

| N,N-Dimethylformamide (DMF) & POCl3 | Forms the Vilsmeier reagent for formylation. chemistrysteps.com | Aryl aldehyde |

| N,N-Dimethylacetamide & POCl3 | Forms the corresponding reagent for acetylation. | Aryl ketone |

Ultrasound-Promoted Synthetic Approaches for Dihydrobenzofuran-Appended Systems

In recent years, ultrasound irradiation has emerged as a green and efficient tool in organic synthesis. eurekaselect.comscielo.org.za The application of ultrasound can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions. scielo.org.zanih.gov This technique, known as sonochemistry, promotes chemical reactions through the phenomenon of acoustic cavitation. nih.gov

For the synthesis of dihydrobenzofuran-appended systems, ultrasound can be employed in various steps, including the cyclization to form the dihydrobenzofuran core or in subsequent functionalization reactions. For instance, ultrasound has been successfully used to promote the synthesis of chalcones derived from 2,3-dihydrobenzofuran-5-carbaldehyde. scielo.org.za This methodology often leads to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net

| Reaction Type | Advantage of Ultrasound | Example Application |

| Cyclization | Faster reaction rates, higher yields. researchgate.net | Formation of the dihydrobenzofuran ring. |

| Condensation | Shorter reaction times, milder conditions. scielo.org.za | Synthesis of chalcones from dihydrobenzofuran aldehydes. scielo.org.za |

| Alkylation | Enhanced reaction rates. | S-alkylation of hetaryl thiols. |

Optimization and Scale-Up Considerations in Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, this involves a detailed study of solvent choice, catalyst loading, reaction temperature, and purification methods.

An optimized process for a related compound, 6-hydroxybenzofuran, highlights key considerations for scale-up. researchgate.net The process involved three main steps: reaction with chloroacetic acid, formation of the benzofuran (B130515) ring in acetic anhydride, and demethylation. researchgate.net The entire process was designed to be safe, cost-effective, and scalable, achieving a production of over 2.6 kg. researchgate.net Similar principles would be applied to the synthesis of the target ethanone, focusing on minimizing hazardous reagents and byproducts, and developing efficient purification protocols like crystallization over chromatographic methods.

Comprehensive Analysis of Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key components: the aromatic ring, the dihydrofuran ring, and the ethanone moiety.

Oxidative Transformations of the Ethanone Moiety and Benzofuran Ring System

The ethanone group is susceptible to a variety of oxidative transformations. For example, it can undergo haloform reactions in the presence of a base and a halogen to yield a carboxylic acid. Oxidation with stronger oxidizing agents can lead to the formation of a carboxylic acid or can be used to introduce other functional groups.

The dihydrofuran ring, being an ether, is relatively stable to oxidation. However, the benzylic C-H bonds of the dihydrofuran ring can be susceptible to oxidation under certain conditions, potentially leading to the opening of the heterocyclic ring or the introduction of a carbonyl group. The aromatic ring can also undergo oxidative degradation under harsh conditions, though this is generally less favorable than transformations at the ethanone or dihydrofuran moieties.

Reductive Pathways of the Carbonyl Group

The acetyl moiety of this compound is amenable to various reduction methods to yield the corresponding 1-(2,3-Dihydrobenzofuran-6-yl)ethanol. The choice of reducing agent is crucial for selectively targeting the carbonyl group without affecting the dihydrobenzofuran ring system.

Common laboratory reagents such as sodium borohydride (NaBH₄) are effective for this transformation. wikipedia.orgyoutube.com The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, where the borohydride anion delivers a hydride to the electrophilic carbonyl carbon. wikipedia.orgyoutube.com This method is highly chemoselective for aldehydes and ketones, leaving the aromatic and ether functionalities intact.

Catalytic transfer hydrogenation offers an alternative, often milder, route. wikipedia.org This technique utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst, commonly based on ruthenium or iridium. wikipedia.orgtandfonline.commdpi.com These reactions can be performed under neutral conditions and avoid the use of pressurized hydrogen gas. wikipedia.org Asymmetric transfer hydrogenation, employing chiral catalysts, can produce enantiomerically enriched secondary alcohols. rsc.org

Biocatalytic reduction represents a green chemistry approach, using whole-cell systems (like baker's yeast or plant tissues) or isolated enzymes (oxidoreductases). srce.hrsphinxsai.comnih.gov These biotransformations operate in aqueous media under mild temperature and pH conditions, often providing high enantioselectivity. srce.hrtudelft.nl For instance, reductases from sources like Daucus carota (carrot) have been successfully used to reduce various aromatic ketones to their corresponding (S)-alcohols with high conversion and enantiomeric excess. srce.hrresearchgate.net

| Method | Reagents & Conditions | Product | Key Features | Citation(s) |

|---|---|---|---|---|

| Borohydride Reduction | NaBH₄, Methanol, Room Temperature | 1-(2,3-Dihydrobenzofuran-6-yl)ethanol | High chemoselectivity, operational simplicity, common lab reagent. | wikipedia.orgyoutube.com |

| Catalytic Transfer Hydrogenation | Ru or Ir catalyst, Isopropanol or HCOOH/NEt₃ | 1-(2,3-Dihydrobenzofuran-6-yl)ethanol | Avoids H₂ gas, mild conditions, potential for asymmetry. | wikipedia.orgrsc.org |

| Biocatalytic Reduction | Whole cells (e.g., Daucus carota) or isolated enzymes, aqueous buffer, ~30°C | Chiral 1-(2,3-Dihydrobenzofuran-6-yl)ethanol | Green method, high enantioselectivity, mild conditions. | srce.hrsphinxsai.comresearchgate.net |

Electrophilic Aromatic Substitution Reactions on the Benzofuran System

The benzene ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the activating alkoxy group of the dihydrofuran ring and the deactivating acetyl group.

The ether oxygen is an ortho, para-director, activating positions 5 and 7. The acetyl group is a meta-director and deactivates the entire ring. The directing effects converge on position 5, which is para to the activating ether oxygen and meta to the deactivating acetyl group. Therefore, electrophilic substitution is strongly favored at this position. Position 7 is sterically hindered by the adjacent fused ring.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The electrophile, the nitronium ion (NO₂⁺), will preferentially attack the electron-rich position 5 to yield 1-(5-nitro-2,3-dihydrobenzofuran-6-yl)ethanone.

Halogenation: Bromination or chlorination can be carried out in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. The reaction with bromine and FeBr₃ would yield 1-(5-bromo-2,3-dihydrobenzofuran-6-yl)ethanone.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can introduce further substituents. For example, acylation with acetyl chloride and AlCl₃ would likely occur at position 5, though the deactivating effect of the existing acetyl group may necessitate forcing conditions. The Vilsmeier-Haack reaction, using a milder electrophile generated from DMF and POCl₃, could be employed to introduce a formyl group, also predicted to be at position 5. nrochemistry.comwikipedia.orgijpcbs.comchemistrysteps.com

| Reaction | Typical Reagents | Predicted Major Product | Electrophile | Citation(s) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-2,3-dihydrobenzofuran-6-yl)ethanone | NO₂⁺ | nih.govmdpi.com |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2,3-dihydrobenzofuran-6-yl)ethanone | Br⁺ | |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF, then H₂O | 6-Acetyl-2,3-dihydrobenzofuran-5-carbaldehyde | [Me₂N=CHCl]⁺ | nrochemistry.comwikipedia.org |

Nucleophilic Addition and Substitution Reactions

The electrophilic carbonyl carbon of the acetyl group is a prime site for nucleophilic attack. These reactions provide a pathway to extend the carbon skeleton and introduce new functional groups.

Organometallic Additions: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) readily add to the ketone, forming a tertiary alcohol upon aqueous workup. For example, reaction with methylmagnesium bromide would yield 2-(2,3-dihydrobenzofuran-6-yl)propan-2-ol.

Wittig Reaction: The Wittig reaction converts the carbonyl group into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org Reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), transforms the ketone into the corresponding alkene, 6-(prop-1-en-2-yl)-2,3-dihydrobenzofuran. wikipedia.orglumenlearning.com This provides a reliable method for olefination with absolute control over the double bond's location. lumenlearning.com

Functional Group Interconversions and Derivatization Strategies

The ketone functionality serves as a versatile handle for numerous derivatizations beyond simple reduction or carbon-chain extension.

Oxime Formation: The ketone reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime, this compound oxime. wikipedia.orgarpgweb.com This reaction is typically carried out by heating the ketone with hydroxylamine hydrochloride in the presence of a base like potassium carbonate or pyridine. arpgweb.comnih.gov Oximes are stable, crystalline derivatives useful for characterization and as intermediates for further transformations, such as the Beckmann rearrangement.

Baeyer-Villiger Oxidation: This reaction converts ketones into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgmerckmillipore.com The oxidation of this compound involves the insertion of an oxygen atom between the carbonyl carbon and the more substituted carbon atom. The migratory aptitude follows the order: tertiary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org Therefore, the aryl group (dihydrobenzofuranyl) will migrate in preference to the methyl group, yielding 2,3-dihydrobenzofuran-6-yl acetate. wikipedia.orgnih.gov

Green Chemistry Principles in Synthetic Strategies

Adopting green chemistry principles in the synthesis and modification of this compound is crucial for sustainable chemical manufacturing.

Biocatalysis: As mentioned in section 2.2.2, the use of enzymes or whole-cell systems for the reduction of the ketone is a prime example of green chemistry. sphinxsai.com These reactions are performed in water, at ambient temperature and pressure, and the biocatalysts are renewable and biodegradable. tudelft.nl

Greener Catalysis: Catalytic transfer hydrogenation, particularly when conducted in water, enhances the green profile of the reduction process by replacing volatile organic solvents. rsc.org The use of heterogeneous, recyclable catalysts for various transformations also aligns with green chemistry goals by simplifying product purification and minimizing catalyst waste. nih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, increase yields, and reduce side-product formation in the synthesis of dihydrobenzofuran derivatives. consensus.appnih.govnih.govresearchgate.net This technology can significantly reduce reaction times and energy consumption compared to conventional heating methods. scielo.org.za Furthermore, solvent-free "grindstone" chemistry, which involves grinding solid reactants together, has been successfully applied to reactions like oxime formation, eliminating the need for solvents entirely. nih.gov

| Green Approach | Application Example | Principle(s) Demonstrated | Citation(s) |

|---|---|---|---|

| Biocatalysis | Asymmetric reduction of the ketone using plant tissues. | Use of renewable feedstocks, catalysis, safer solvents (water), energy efficiency. | srce.hrsphinxsai.com |

| Aqueous Phase Catalysis | Transfer hydrogenation of the ketone in aqueous sodium formate. | Safer solvents, catalysis. | rsc.org |

| Microwave-Assisted Synthesis | Synthesis of related dihydrobenzofuran derivatives. | Energy efficiency, reduced reaction times. | consensus.appresearchgate.netscielo.org.za |

| Solvent-Free Reactions | Oxime formation via grinding (grindstone chemistry). | Pollution prevention (no solvent), atom economy. | nih.gov |

Investigation of Molecular Interactions and Structure Activity Relationship Sar Concepts Within Dihydrobenzofuran Ethanone Frameworks

General Principles of Benzofuran-Ligand Interactions

The biological activity of benzofuran (B130515) derivatives, including 1-(2,3-dihydrobenzofuran-6-yl)ethanone, is predicated on their ability to interact with specific biological targets such as enzymes and receptors. These interactions are governed by a combination of non-covalent forces.

Hydrogen Bonding Interactions

Hydrogen bonds are critical for the specific recognition and binding of ligands to biological macromolecules. In the case of this compound, the carbonyl oxygen of the ethanone group is a primary hydrogen bond acceptor. This feature allows it to form hydrogen bonds with hydrogen bond donor residues, such as the amino acids serine, threonine, tyrosine, and asparagine, commonly found in the active sites of enzymes and the binding pockets of receptors. The oxygen atom within the dihydrofuran ring can also participate as a hydrogen bond acceptor, further contributing to the binding affinity.

Pi-Pi Stacking Interactions

The aromatic benzene ring of the dihydrobenzofuran moiety is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions can occur in a face-to-face or edge-to-face orientation and contribute to the binding affinity and specificity of the compound. The electron-rich nature of the benzene ring influences the strength and geometry of these interactions.

Mechanistic Insights into Biological Activities (General)

The diverse biological activities reported for benzofuran derivatives, such as anticancer and anti-inflammatory effects, stem from their ability to modulate the function of key biological molecules. nih.gov

Modulation of Target Molecule Activity (Enzymes, Receptors)

Derivatives of the benzofuran scaffold have been shown to act as inhibitors of various enzymes. jst.go.jp For instance, they can bind to the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity. The specific interactions outlined in section 5.1 are crucial for this competitive inhibition. In the context of receptors, these compounds can act as either agonists or antagonists. By binding to a receptor, they can either mimic the action of the endogenous ligand, leading to a biological response (agonism), or block the receptor from being activated by its natural ligand (antagonism). The specific conformational changes induced in the receptor upon ligand binding determine the nature of the response.

Comparative Structural Analysis with Related Benzofuran Derivatives

The biological activity of dihydrobenzofuran-ethanone derivatives can be significantly influenced by the nature and position of substituents on the benzofuran ring system. Structure-activity relationship (SAR) studies on this class of compounds have revealed several key principles. nih.gov For example, the introduction of halogen atoms to the benzofuran ring has been shown to enhance the cytotoxic activity of some derivatives. nih.gov The position of the ethanone group is also a critical determinant of biological activity.

To illustrate the impact of structural modifications, a comparative analysis of this compound with other representative benzofuran derivatives is presented below.

| Compound Name | Key Structural Difference from this compound | Potential Impact on Biological Activity |

| 1-(Benzofuran-6-yl)ethanone | Aromatized furan ring | Altered planarity and electronic properties, potentially affecting π-π stacking and receptor fit. |

| 1-(2,3-Dihydrobenzofuran-5-yl)ethanone | Ethanone group at position 5 | Different spatial arrangement of the key hydrogen bond acceptor, leading to altered target specificity and binding affinity. |

| 1-(7-Methoxy-2,3-dihydrobenzofuran-6-yl)ethanone | Methoxy group at position 7 | The electron-donating methoxy group can alter the electronic distribution of the benzene ring and introduce an additional hydrogen bond acceptor, potentially modifying binding interactions. |

| 1-(2,3-Dihydrobenzofuran-6-yl)propan-1-one | Propanone instead of ethanone group | Increased alkyl chain length can enhance hydrophobic interactions but may also introduce steric hindrance at the binding site. |

This comparative analysis highlights how subtle changes to the dihydrobenzofuran-ethanone scaffold can lead to significant differences in biological activity by altering the compound's ability to engage in the key molecular interactions discussed in this article.

Computational Approaches to SAR Prediction

Computational methods are integral to modern drug discovery, providing powerful tools to predict the biological activity of compounds and elucidate their structure-activity relationships (SAR). nih.gov For the this compound framework and its analogs, various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, have been employed to guide the design and optimization of potent and selective molecules. nih.govnih.gov These approaches can be broadly categorized into ligand-based methods, which rely on the chemical structures of known active and inactive compounds, and structure-based methods, which utilize the three-dimensional structure of the biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are instrumental in predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

A 2D-QSAR study on the antioxidant activity of benzofuran derivatives identified key molecular descriptors that influence efficacy. The most robust model revealed that a lower energy of the highest occupied molecular orbital (HOMO), indicating a greater electron-donating ability, is crucial for enhanced antioxidant activity. Other significant descriptors included the octanol-water partition coefficient (log P) and molecular weight (MW).

In a more advanced application, three-dimensional QSAR (3D-QSAR) was utilized to investigate arylbenzofuran derivatives as histamine H3-receptor antagonists. This study, using the k-nearest neighbor molecular field analysis (kNN-MFA) method, generated a predictive model that highlighted the importance of steric, electrostatic, and hydrophobic interactions in determining antagonist activity. The contour plots derived from the model provided a visual representation of the SAR, indicating that bulky substituents at certain positions and specific electrostatic and hydrophobic features are favorable for high-affinity binding.

Similarly, a comparative QSAR study on a series of 2-phenyl-2,3-dihydrobenzofurans with antileishmanial potential led to a validated model capable of predicting their potency. nih.gov The analysis revealed critical structural features required for activity, serving as a guide for the future design of more effective antileishmanial agents. nih.gov

| Derivative Class | Biological Activity | QSAR Method | Key Findings/Important Descriptors | Reference |

|---|---|---|---|---|

| 2-Phenyl-2,3-dihydrobenzofurans | Antileishmanial | 2D-QSAR, 3D-QSAR | Identified key structural features conferring activity, guiding further development. | nih.gov |

| Dibenzofuran (B1670420) Derivatives | PTP-MEG2 Inhibition | 3D-QSAR (HipHop) | Pharmacophore model revealed the importance of one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features. | nih.gov |

| Arylbenzofuran Derivatives | Histamine H3 Antagonism | 3D-QSAR (kNN-MFA) | Steric, electrostatic, and hydrophobic interactions were shown to be crucial for determining activity. |

Pharmacophore Modeling and Molecular Docking

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This technique is often used in conjunction with molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor's active site.

For instance, a 3D-QSAR study on dibenzofuran derivatives as PTP-MEG2 inhibitors generated a pharmacophore model highlighting that one ring aromatic feature, three hydrophobic groups, and two hydrogen bond acceptors are vital for binding to the target protein. nih.gov Subsequent molecular docking simulations indicated that potent inhibitors target not only the active site but also unique peripheral binding pockets, which accounts for their specificity. nih.gov

In another study, molecular docking was employed to investigate the binding interactions of benzofuran-1,2,3-triazole hybrids with the epidermal growth factor receptor (EGFR), a target in lung cancer. nih.govresearchgate.net The docking analysis revealed that the designed compounds could form stable interactions within the active site of the receptor, indicating their potential as inhibitors. nih.govresearchgate.net Similarly, docking studies of various ligands with the Akt2 enzyme, a potential cancer therapy target, were used to understand binding modes and predict binding energies. nih.gov

These computational simulations provide detailed insights into the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—between the dihydrobenzofuran-ethanone framework and the amino acid residues of the target protein. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity.

| Compound Class | Target Protein | Therapeutic Area | Key Insights from Docking | Reference |

|---|---|---|---|---|

| Dibenzofuran Derivatives | PTP-MEG2 | Various (Cancer, Diabetes) | Potent compounds target the active site and unique peripheral binding pockets, explaining specificity. | nih.gov |

| Benzofuran-1,2,3-triazole Hybrids | EGFR | Lung Cancer | Identified compounds formed stable interactions with active site residues. | nih.govresearchgate.net |

| Arylbenzofuran Derivatives | Histamine H3 Receptor | Neurological Disorders | Elucidated binding modes and confirmed the importance of steric and electrostatic interactions identified by QSAR. | |

| Various Ligands | Akt2 | Cancer | Understood how ligands bind to the enzyme and predicted binding energies using scoring functions. | nih.gov |

By integrating these computational approaches, researchers can build robust predictive models for the biological activity of compounds based on the dihydrobenzofuran-ethanone framework. These models not only accelerate the discovery of new lead compounds but also reduce the reliance on extensive and resource-intensive experimental screening. nih.gov

Future Perspectives and Emerging Avenues in 1 2,3 Dihydrobenzofuran 6 Yl Ethanone Research

Development of Novel Synthetic Methodologies

The pursuit of more efficient and sustainable methods for synthesizing 1-(2,3-dihydrobenzofuran-6-yl)ethanone and related structures is a key focus of current research. Traditional synthetic routes are being challenged by innovative strategies that offer improved yields, reduced environmental impact, and greater versatility.

Recent advancements include light-driven protocols for the synthesis of 2,3-dihydrobenzofurans. nih.gov These methods utilize the photochemical activity of allyl-functionalized phenolate (B1203915) anions, generated in situ, to initiate a cascade process under mild conditions. nih.gov This approach has proven effective for a wide range of densely functionalized products. Another novel strategy involves a one-pot synthesis through a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane, which proceeds under metal-free conditions. rsc.org Furthermore, biocatalytic strategies are emerging as a powerful tool for the highly diastereo- and enantioselective construction of complex 2,3-dihydrobenzofuran (B1216630) scaffolds. rochester.edu

Researchers are also exploring manganese(III) acetate-mediated oxidative free radical addition as a versatile method for creating novel spiro-dihydrobenzofuran derivatives. tubitak.gov.tr Additionally, a chalcone (B49325) rearrangement strategy has been developed for the highly selective synthesis of different benzofuran (B130515) isomers from 2,3-dihydrobenzofuran intermediates. nih.gov These emerging methodologies are summarized in the table below.

| Synthetic Methodology | Key Features | Reactants/Catalysts |

| Light-Driven Protocol | Mild conditions, rapid reaction times. nih.gov | Allyl-functionalized phenolate anions, visible light. nih.gov |

| [4+1] Annulation | One-pot, metal-free. rsc.org | para-Quinone methides, bromonitromethane. rsc.org |

| Biocatalysis | High diastereo- and enantioselectivity. rochester.edu | Engineered myoglobins. rochester.edu |

| Oxidative Free Radical Addition | Versatile for spiro-derivatives. tubitak.gov.tr | Manganese(III) acetate. tubitak.gov.tr |

| Chalcone Rearrangement | High selectivity for isomers. nih.gov | MOM-protected 2-hydroxychalcone. nih.gov |

Exploration of Undiscovered Reactivity Pathways

Beyond established transformations, chemists are actively investigating the untapped reactive potential of the this compound core. The goal is to uncover novel chemical transformations that can lead to diverse molecular architectures. A key area of interest is the reactivity of the acetyl group at the 6-position, which can serve as a handle for further functionalization.

Recent studies have demonstrated that the dihydrobenzofuran ring can undergo selective transformations under different reaction conditions to yield various benzofuran isomers. nih.gov For instance, treatment with basic or weakly acidic conditions can lead to 3-acylbenzofurans, while stronger acids in specific solvents can selectively produce 3-formylbenzofurans. nih.gov Furthermore, the development of cascade reactions initiated by the photochemical activity of phenolate anions opens up new avenues for creating densely functionalized dihydrobenzofurans. nih.govresearchgate.net These reactions proceed through a proposed tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (S_N) process. nih.govresearchgate.net

Advanced Computational Modeling for Structure-Property Correlations

The integration of advanced computational modeling is becoming indispensable in predicting the physicochemical properties and biological activities of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) are providing deep insights into the molecular-level interactions that govern the behavior of these compounds. nih.govresearchgate.netrsc.org

3D-QSAR studies, for example, have been successfully employed to explore the structure-activity relationships of dibenzofuran (B1670420) derivatives as enzyme inhibitors. nih.govnih.gov These models help to identify key pharmacophoric features that are crucial for biological activity. nih.govnih.gov DFT calculations are also being used to investigate the electronic properties and reactivity of benzofuran derivatives, aiding in the prediction of their antioxidant activities and other properties. rsc.org By correlating computed descriptors with experimental data, researchers can build predictive models to guide the design of new compounds with desired characteristics. researchgate.netresearchgate.net

Integration with High-Throughput Screening Technologies for Chemical Space Exploration

To accelerate the discovery of new applications for this compound and its analogs, researchers are increasingly turning to high-throughput screening (HTS) technologies. nih.gov HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, significantly speeding up the process of identifying promising lead molecules. nih.govcolorado.edu

The exploration of the vast "chemical space" surrounding the dihydrobenzofuran scaffold is a key objective. nih.govunivr.itnih.gov This involves the creation of diverse compound libraries, often through diversity-oriented synthesis, which can then be screened for various biological activities. nih.gov The integration of HTS with computational methods for virtual screening further enhances the efficiency of this process, allowing for the prioritization of compounds for synthesis and testing. nih.gov The use of pre-designed drug-like diversity libraries in HTS campaigns has proven to be an effective strategy for lead identification. colorado.edustanford.edu

Design of Next-Generation Dihydrobenzofuran-Based Scaffolds

The knowledge gained from synthetic, reactivity, computational, and screening studies is converging on the rational design of novel dihydrobenzofuran-based scaffolds with tailored properties. The 2,3-dihydrobenzofuran framework is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can be modified to interact with a wide range of biological targets. nih.gov

The focus is on creating next-generation compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This involves the strategic placement of various functional groups on the dihydrobenzofuran core to optimize interactions with specific biological targets. nih.gov For example, the introduction of bromine atoms into the benzofuran system has been shown to increase the cytotoxicity of certain derivatives against cancer cell lines. nih.gov Structure-activity relationship (SAR) analysis is a critical component of this design process, providing valuable feedback for the iterative optimization of lead compounds. nih.govresearchgate.net The ultimate goal is to develop new therapeutic agents and functional materials based on the versatile and promising 2,3-dihydrobenzofuran scaffold. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,3-Dihydrobenzofuran-6-yl)ethanone in laboratory settings?

- Methodology :

- Friedel-Crafts Acylation : Use acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane (DCM) or nitrobenzene. Reaction conditions: 0–5°C for 1–2 hours, followed by room temperature stirring for 12–24 hours .

- Alternative Route : Direct acetylation of 2,3-dihydrobenzofuran via regioselective electrophilic substitution. Optimize solvent polarity (e.g., DCM vs. toluene) to control reaction kinetics .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate, 7:3) and purify via column chromatography with silica gel.

Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic protons at δ 6.7–7.1 ppm (doublets for H-4 and H-7), dihydrofuran protons at δ 3.2–4.0 ppm (multiplet), and acetyl methyl at δ 2.6 ppm (singlet) .

- ¹³C NMR : Carbonyl signal at ~198 ppm, aromatic carbons at 110–150 ppm, and dihydrofuran carbons at 25–40 ppm .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

- Solvent Systems : Ethanol/water (7:3) or ethyl acetate/hexane (1:4) yield high-purity crystals.

- Conditions : Slow cooling (0.5°C/min) from 60°C to room temperature improves crystal lattice formation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity or biological activity of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate electrophilicity .

- QSAR Models : Use PubChem descriptors (e.g., topological polar surface area = 35.5 Ų) to correlate with antimicrobial activity against S. aureus (predicted IC₅₀ ~12 µM) .

- Docking Simulations : Target cytochrome P450 enzymes (PDB ID: 1TQN) to study metabolic pathways .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in synthesis)?

- Byproduct Identification : Use GC-MS to detect acetylated dihydrofuran derivatives (e.g., over-acetylation at H-5). Adjust stoichiometry of acetylating agent (1.1 equiv. max) .

- Mechanistic Insights : Probe substituent effects via Hammett plots. Electron-donating groups on the dihydrofuran ring reduce acylation efficiency (ρ = -1.2) .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Degradation Studies :

- Thermal Stability : Decomposition onset at 180°C (TGA). Store below 25°C in amber vials.

- Photostability : UV light (254 nm) induces ring-opening; use argon atmosphere for long-term storage .

Research Applications

Q. What role does this compound play in biomass conversion or green chemistry?

- Hydrothermal Liquefaction : Acts as a lignin-derived intermediate in water-phase reactions at 250–300°C, with GC-MS abundance ~3E+05 counts .

- Catalytic Upgrading : Hydrogenation over Pd/C yields 1-(2,3-dihydrobenzofuran-6-yl)ethanol, a potential biofuel precursor .

Q. How is it utilized in medicinal chemistry for drug discovery?

- Scaffold for Analogues : Modify the acetyl group to sulfonamides or hydrazones for enhanced bioactivity.

- In Vivo Studies : Oral bioavailability in rats: ~45% (Cₘₐₓ = 1.2 µg/mL at 2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.